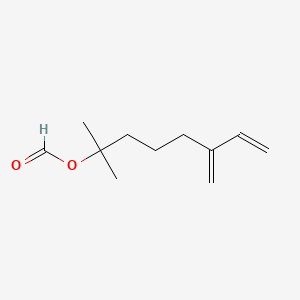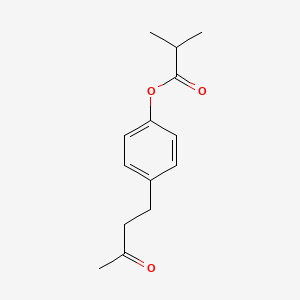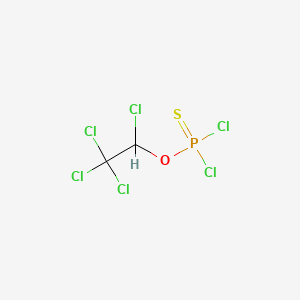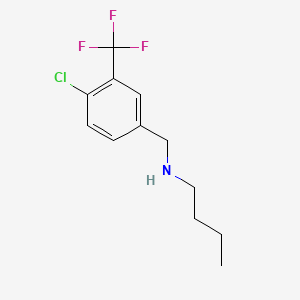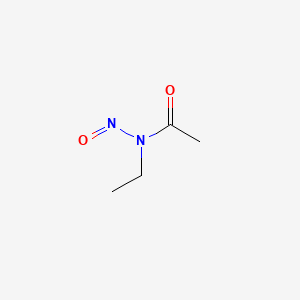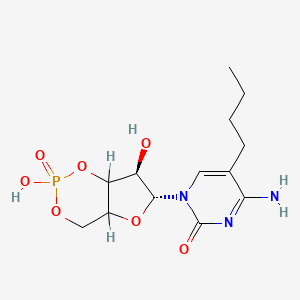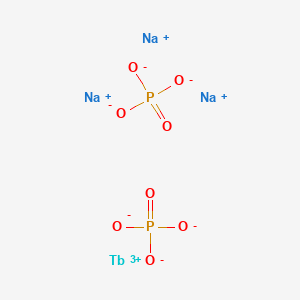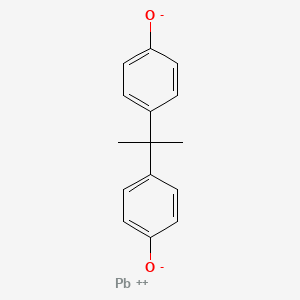
Lead(2+) 4,4'-isopropylidenebisphenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead(2+) 4,4’-isopropylidenebisphenolate is a chemical compound with the molecular formula C15H14O2Pb It is a lead-based compound that features the 4,4’-isopropylidenebisphenolate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lead(2+) 4,4’-isopropylidenebisphenolate typically involves the reaction of lead(II) acetate with 4,4’-isopropylidenebisphenol in an appropriate solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Pb(CH3COO)2+C15H14O2→Pb(C15H14O2)2+2CH3COOH
Industrial Production Methods
Industrial production of Lead(2+) 4,4’-isopropylidenebisphenolate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions
Lead(2+) 4,4’-isopropylidenebisphenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions may involve the conversion of lead(II) to lead(0) or other lower oxidation states.
Substitution: The phenolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions may involve reagents like halides or other phenol derivatives.
Major Products Formed
Oxidation: Lead oxides and various organic by-products.
Reduction: Metallic lead and reduced organic compounds.
Substitution: New lead complexes with different ligands.
科学研究应用
Lead(2+) 4,4’-isopropylidenebisphenolate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of Lead(2+) 4,4’-isopropylidenebisphenolate involves its interaction with various molecular targets and pathways. The lead ion can bind to proteins, enzymes, and other biomolecules, potentially disrupting their normal function. This can lead to various biological effects, including toxicity and inhibition of enzymatic activity.
相似化合物的比较
Similar Compounds
Lead(II) acetate: Another lead-based compound with different ligands.
Lead(II) nitrate: A lead compound with nitrate ligands.
Lead(II) chloride: A lead compound with chloride ligands.
Uniqueness
Lead(2+) 4,4’-isopropylidenebisphenolate is unique due to its specific ligand structure, which imparts distinct chemical properties and potential applications. Its phenolate ligands provide unique reactivity and binding characteristics compared to other lead compounds.
属性
CAS 编号 |
93858-23-2 |
|---|---|
分子式 |
C15H14O2Pb |
分子量 |
433 g/mol |
IUPAC 名称 |
lead(2+);4-[2-(4-oxidophenyl)propan-2-yl]phenolate |
InChI |
InChI=1S/C15H16O2.Pb/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2 |
InChI 键 |
OCOBUSDJGVOAQS-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


